molecular formula C7H12OS B6609000 [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol CAS No. 2866323-82-0

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol

Cat. No.: B6609000
CAS No.: 2866323-82-0
M. Wt: 144.24 g/mol
InChI Key: GWOJZGYPYWAAKI-UHFFFAOYSA-N
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Description

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. This compound is characterized by a cyclobutyl ring substituted with a methylidene group and a methylsulfanyl group, along with a methanol functional group.

Chemical Reactions Analysis

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The methylidene group can be reduced to a methyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has numerous potential applications in scientific research and industry. It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is not well-documented. its functional groups suggest that it may interact with various molecular targets and pathways. For instance, the methanol group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic interactions .

Comparison with Similar Compounds

Similar compounds to [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol include other cyclobutyl derivatives with different substituents. These compounds share the cyclobutyl ring structure but differ in their functional groups, which can significantly impact their chemical properties and reactivity. Examples of similar compounds include:

    Cyclobutanol: A simple cyclobutyl derivative with a hydroxyl group.

    Cyclobutyl methyl sulfide: A cyclobutyl derivative with a methylsulfanyl group.

    Cyclobutyl methanol: A cyclobutyl derivative with a methanol group.

Properties

IUPAC Name

(3-methylidene-1-methylsulfanylcyclobutyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6-3-7(4-6,5-8)9-2/h8H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOJZGYPYWAAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC(=C)C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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